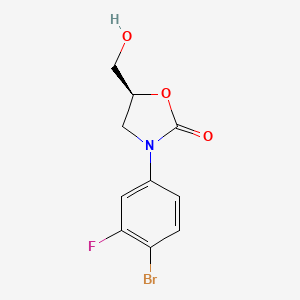
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrFNO3 and its molecular weight is 290.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as a derivative of oxazolidinone, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and its role as an intermediate in the synthesis of more complex molecules.
The compound has a molecular formula of C10H9BrFNO3 and a molecular weight of approximately 290.09 g/mol. It features a hydroxymethyl group and a bromofluorophenyl moiety, contributing to its unique biological properties. The predicted boiling point is around 401.6 °C, and it has a density of approximately 1.701 g/cm³ .
The primary mechanism of action for oxazolidinone derivatives, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein translation. This mechanism positions these compounds as potential antibiotics, particularly against Gram-positive bacteria .
Antimicrobial Activity
Research indicates that oxazolidinones exhibit potent antimicrobial activity. In particular, this compound has shown effectiveness against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to circumvent common resistance mechanisms makes it a candidate for further development in antibiotic therapy .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it exhibits antimicrobial properties, it also demonstrates selective cytotoxicity towards certain cancer cell lines. This dual action raises the potential for this compound to be explored as an anticancer agent in addition to its antibacterial applications .
Case Studies and Research Findings
Several studies highlight the biological activities and therapeutic potentials of this compound:
- Antibiotic Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxazolidinone structure significantly affect antimicrobial potency. The bromofluorophenyl substitution was found to enhance activity against resistant bacterial strains .
- Cytotoxicity Profiles : Another investigation revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties alongside its antibacterial effects .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKYDASQNOIHP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














